cobalt;molybdenum
Description
Structure
2D Structure
Properties
CAS No. |
922735-43-1 |
|---|---|
Molecular Formula |
Co2Mo4 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.4Mo |
InChI Key |
BDKYJGYBJZBCPD-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Preparation Methods
Precipitation Methods
Precipitation remains one of the most widely employed techniques for synthesizing cobalt-molybdenum catalysts. The process involves the controlled addition of precipitating agents to aqueous solutions of cobalt and molybdenum salts, followed by filtration, drying, and calcination. A representative protocol from industrial practices involves dissolving cobalt nitrate ($$ \text{Co(NO}3\text{)}2 $$) and ammonium molybdate ($$ \text{(NH}4\text{)}2\text{MoO}_4 $$) in deionized water, followed by the addition of magnesium oxide ($$ \text{MgO} $$) and pseudo-boehmite as structural promoters. The slurry is extruded, dried at 140°C for 6 hours, and calcined to produce a high-surface-area catalyst with 48–75 µm particle sizes.
Key advantages of precipitation include scalability and the ability to control particle morphology through pH adjustment. However, inhomogeneous mixing during precipitation can lead to cobalt-molybdenum phase segregation, reducing catalytic efficiency. Studies comparing precipitation with sol-gel methods highlight that precipitated catalysts exhibit 15–20% higher sulfur tolerance in hydrodesulfurization (HDS) applications due to better dispersion of active sites.
Solid-State Synthesis
Solid-state routes offer a solvent-free alternative for synthesizing cobalt-molybdenum oxides. In a seminal study, ammonium molybdate and cobalt nitrate were mechanically mixed in an agate mortar to achieve compositional homogeneity before calcination at 500°C. This method yielded $$ \text{Co}x\text{MoO}4 $$ oxides with crystallite sizes of ~25 nm and cobalt retention rates exceeding 90%. The absence of solvents minimizes byproduct formation, but the method requires prolonged grinding to ensure atomic-level mixing.
Comparative analysis with wet impregnation revealed that solid-state-derived catalysts possess narrower band gaps ($$ \Delta E_g \approx 2.1 \, \text{eV} $$) due to reduced charge recombination, enhancing their photocatalytic activity. However, scalability challenges arise from the energy-intensive grinding process.
Wet Impregnation
Wet impregnation involves depositing cobalt and molybdenum precursors onto a high-surface-area support, typically alumina ($$ \text{Al}2\text{O}3 $$) or silica ($$ \text{SiO}2 $$). A patented co-impregnation method dissolves molybdenum salts (e.g., $$ \text{MoO}3 $$) and urea in water, followed by the addition of a carbon-removing agent and cobalt nitrate. The resulting solution is impregnated onto $$ \text{Al}2\text{O}3 $$, dried, and reduced in hydrogen to form $$ \text{Co}_3\text{Mo} $$ alloys.
The choice of support profoundly affects morphology: alumina promotes spherical nanoparticles (100 nm), whereas silica yields needle-like structures. Catalysts prepared via wet impregnation exhibit 30% higher activity in carbon nanotube synthesis compared to co-precipitated counterparts, attributed to stronger metal-support interactions.
Hydrothermal Synthesis
Hydrothermal methods enable the synthesis of hierarchically structured cobalt-molybdenum oxides. A 2023 study demonstrated the preparation of flower-like $$ \text{Co-Mo-O} $$ microspheres using cetyltrimethylammonium bromide (CTAB) as a templating agent. The reaction mixture ($$ \text{CoCl}2 $$, $$ \text{Na}2\text{MoO}_4 $$, and CTAB) was heated at 180°C for 12 hours, yielding microspheres with 150 m²/g surface area. These materials achieved 98% sulfur removal in aerobic oxidative desulfurization (AODS) due to enhanced oxygen mobility.
Co-Precipitation with Reduction
Co-precipitation coupled with hydrogen reduction produces metallic $$ \text{Co-Mo} $$ alloys. A protocol involving $$ \text{NH}4\text{OH} $$ as a precipitating agent yielded $$ \text{CoMoO}4/\text{Co}3\text{O}4 $$ mixed oxides after calcination at 500°C. Subsequent reduction in $$ \text{H}2 $$ at 700°C produced $$ \text{Co}3\text{Mo} $$ nanopowders with ferromagnetic properties. Particle size analysis confirmed a narrow distribution (80–120 nm), ideal for catalytic applications.
Comparative Analysis of Synthesis Methods
Table 1 summarizes critical parameters and outcomes across preparation techniques:
Mechanistic Insights and Catalytic Performance
The catalytic efficacy of cobalt-molybdenum compounds hinges on synergistic interactions between cobalt’s redox activity and molybdenum’s oxygen-transfer capability. In hydrodesulfurization, $$ \text{MoS}2 $$ slabs decorated with cobalt atoms facilitate $$ \text{H}2 $$ dissociation and sulfur removal via the reaction:
$$ \text{C}4\text{H}4\text{S} + 4\text{H}2 \rightarrow \text{C}4\text{H}{10} + \text{H}2\text{S} $$.
X-ray photoelectron spectroscopy (XPS) studies reveal that solid-state-synthesized $$ \text{CoMoO}_4 $$ exhibits a higher proportion of $$ \text{Mo}^{4+} $$ species, which enhance oxygen vacancy formation and catalytic cycle efficiency. Conversely, hydrothermally derived microspheres leverage their hierarchical porosity to adsorb sulfur compounds and activate molecular oxygen.
Industrial and Environmental Considerations
Industrial-scale production favors precipitation and impregnation due to lower energy costs. However, hydrothermal methods are gaining traction for niche applications requiring precise morphology control. Environmental impact assessments highlight that solvent-free solid-state methods reduce wastewater generation by 70% compared to wet techniques.
Chemical Reactions Analysis
Types of Reactions: Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum can exist in oxidation states ranging from -4 to +6, with molybdenum(VI) compounds being the most stable . Cobalt compounds can also participate in redox reactions, forming different oxidation states such as Co(II) and Co(III) .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and molybdenum compounds include sulfuric acid, nitric acid, and hydrogen sulfide. These reactions often occur under specific conditions such as elevated temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from reactions involving cobalt and molybdenum compounds include cobalt molybdate (CoMoO₄), molybdenum disulfide (MoS₂), and cobalt sulfide (CoS). These compounds are known for their catalytic and electronic properties .
Scientific Research Applications
Cobalt and molybdenum compounds and alloys find uses in various applications, including catalysts, solar cells, and other industrial applications .
Scientific Research Applications
Catalysis
- Hydrodesulfurization: Cobalt-molybdenum catalysts are used in hydrodesulfurization (HDS) to remove sulfur from crude petroleum during oil and petroleum refining . These catalysts typically consist of sulfided cobalt-molybdenum (Co-Mo) or nickel-molybdenum (Ni-Mo) on alumina supports .
- Hydrocarbon Conversion: Cobalt-molybdenum catalysts can be used for hydrocarbon conversion processes like desulfurization, denitrogenation, hydrogenation, and hydroforming .
- Selective Oxidation: Molybdenum participates in the selective oxidation of various compounds. For instance, bismuth molybdate catalysts are used in the selective oxidation of propene, ammonia, and air to produce acrylonitrile, acetonitrile, and other chemicals used as raw materials for the plastics and fiber industries . Iron molybdate catalysts are used for the selective oxidation of methanol to formaldehyde .
- Other Catalytic Applications: Cobalt-molybdenum catalysts are resistant to sulfur poisoning and can catalyze the conversion of hydrogen and carbon monoxide from waste material pyrolysis into alcohols, even in the presence of sulfur . They have also been used in converting coal to hydrocarbon liquids . Cobalt-molybdenum nitrides are potential replacements for industrial iron catalysts due to their high catalytic activity in ammonia synthesis .
Solar Cells
- Dopant in Solar Cells: A cobalt(III) complex, tris[2-(1H-pyrazol-1-yl)pyrimidine]cobalt(III) tris[bis(trifluoromethylsulfonyl)imide] (MY11), has been used as a dopant for 2,2',7,7'-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD) in solar cells. This complex has a deep redox potential and facilitates the conversion of spiro-to-spiro(+), enhancing the performance of perovskite-based solar cells .
- Dye-Sensitized Solar Cells (DSCs): Cobalt-based mediators have been used in DSCs, achieving efficiencies surpassing those of iodide-free electrolytes. Researchers have optimized DSCs using triphenylamine-based organic dyes combined with tris(2,2'-bipyridyl)cobalt(II/III), resulting in solar cells with high conversion efficiencies and open-circuit potentials .
Photochemical Vapor Generation
- Synergistic Enhancement: Cobalt and copper ions can synergistically enhance the photochemical vapor generation (PCVG) of molybdenum (Mo) . This enhancement was observed using cobalt and copper ions sourced from acetates in formic acid, utilizing a flow-through reactor. The synergistic effect is attributed to variations in the relative amounts and proportions of free radical species generated during PCVG processes .
Alloys
- Cobalt-Chromium-Molybdenum Alloys: Cobalt-chromium-molybdenum (CoCrMo) alloys are used in various applications, including biomedical implants. However, they can inhibit lymphocyte proliferation, as shown in in vitro studies .
- Other Applications: Cobalt-molybdenum alloys are also used in bearing assemblies, ballasts, castings, step soldering, and radiation shielding .
Other
Mechanism of Action
The mechanism of action of cobalt and molybdenum compounds is complex and involves various molecular targets and pathways. For example, in catalytic reactions, cobalt and molybdenum compounds can facilitate the formation of active sites for the adsorption and activation of reactants. The presence of cobalt can enhance the catalytic properties of molybdenum compounds by promoting the formation of a perfect crystal phase . Additionally, the interaction between molybdenum and other metals such as copper and tungsten can influence the compound’s activity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitrides
Cobalt molybdenum nitrides (e.g., Co₃Mo₃N) exhibit superior catalytic performance compared to monometallic nitrides.
- Mechanistic Insights : Co₃Mo₃N facilitates nitrogen dissociation via a Mars-van Krevelen mechanism, while Fe₃Mo₃N requires higher energy for N₂ activation .
- Stability : Chromium doping enhances thermal stability by mitigating sintering, a limitation in pure Co-Mo-N systems .
Carbides
Cobalt-modified molybdenum carbides (Co-Mo₂C) outperform noble metal catalysts in selective reductions.
- Synergistic Effects : Cobalt promotes Mo₂C crystallization, increasing active sites for hydrogenation .
- Cost Efficiency : Co-Mo₂C achieves parity with Pt/C catalysts at 1/10th the cost .
Alloys
Molybdenum enhances cobalt alloys’ mechanical and thermal properties.
- Microstructural Refinement : Mo addition reduces grain size in Co-W-Al alloys, enhancing tensile strength .
- Oxidation Resistance : CoCr-Mo alloys form stable Cr₂O₃ layers, unlike Ni-Mo systems prone to sulfidation .
Oxides and Industrial Catalysts
Cobalt-molybdenum oxides are pivotal in oxidation and epoxidation processes.
- Geometric Effects : Substituting Mo with Co in Keggin anions alters charge distribution, enhancing O₂ activation .
- Economic Challenges: Industrial Mo complexes face recovery inefficiencies, unlike Co-Mo nitrides .
Toxicity and Environmental Considerations
- Compound-Specific Toxicity : Molybdenum trioxide (MoO₃) exhibits higher acute toxicity than cobalt oxides (Co₃O₄), necessitating careful handling in catalysis .
- Environmental Persistence: Co and Mo show genetic correlations (e.g., Mo-Cd: 0.97) but minimal phenotypic links, complicating ecological risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
